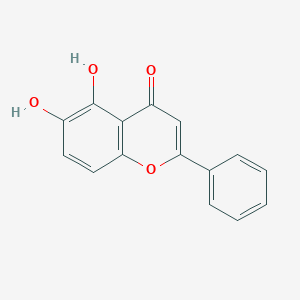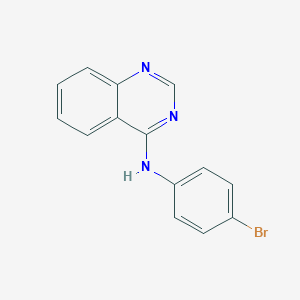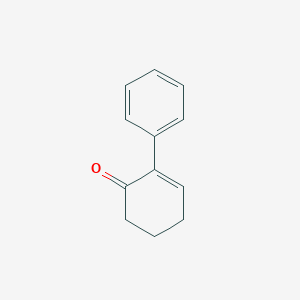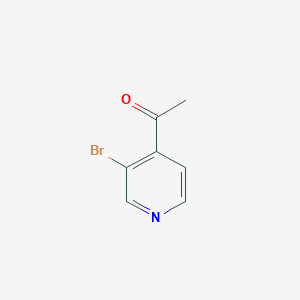![molecular formula C13H13N3O2 B183568 N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide CAS No. 50850-18-5](/img/structure/B183568.png)
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in de novo pyrimidine synthesis.
Mécanisme D'action
The mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the inhibition of DHODH, which leads to a decrease in pyrimidine synthesis. Pyrimidine synthesis is essential for DNA and RNA synthesis, and inhibition of this pathway can lead to cell growth arrest and apoptosis. Additionally, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components.
Biochemical and Physiological Effects:
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth. In addition, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its potency and specificity for DHODH. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to be a potent inhibitor of DHODH with an IC50 value of approximately 50 nM. This specificity allows for the selective inhibition of DHODH and the subsequent decrease in pyrimidine synthesis. However, one of the limitations of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its solubility in water. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide is highly insoluble in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the use of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in scientific research. One potential application is in the treatment of autoimmune diseases. DHODH has been shown to play a critical role in T cell proliferation and cytokine production, which are key components of autoimmune diseases. Inhibition of DHODH by N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide may therefore have therapeutic potential in the treatment of these diseases. Another potential application is in the treatment of cancer. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells, and may therefore have potential as a cancer therapeutic. Finally, further studies are needed to elucidate the mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in autophagy and its potential therapeutic applications in diseases such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been extensively used in scientific research as a potent inhibitor of DHODH. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide inhibits DHODH by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to a decrease in pyrimidine synthesis and ultimately cell growth.
Propriétés
Numéro CAS |
50850-18-5 |
|---|---|
Nom du produit |
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide |
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(17)16-11(15-9)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17) |
Clé InChI |
CJZCJBGDGNEDPL-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2 |
SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)


![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)





